4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid
Description
Core Benzene Ring and Carboxylic Acid Functional Group
- Benzene ring : A planar aromatic system with six carbons.
- Carboxylic acid group : Attached at position 4 of the benzene ring, contributing polar oxygen atoms (–COOH).
Imidazole Substituent at Position 4
- Imidazole ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Substitution pattern :
- 1H-Imidazol-1-yl : The imidazole is attached to the benzene via the nitrogen atom at position 1.
- 1H designation : Indicates the position of the hydrogen atom on the imidazole nitrogen.
Methylsulfanyl Group at Imidazole Position 2
- Methylsulfanyl group : A sulfur atom bonded to a methyl group (–SCH₃).
- Substitution site : Located at position 2 of the imidazole ring, adjacent to the nitrogen at position 1.
SMILES notation : CSC1=NC=CN1C2=CC=C(C=C2)C(=O)O
This linear representation illustrates the methylsulfanyl group’s attachment to the imidazole’s carbon-2 and the imidazole’s connection to the benzene’s carbon-4.
Comparative Structural Analysis with Related Imidazole-Benzoic Acid Derivatives
Structural Analogues and Functional Group Variations
The methylsulfanyl group distinguishes this compound from simpler imidazole-benzoic acid derivatives. Key comparisons include:
Impact of Substituents on Electronic and Steric Properties
- Methylsulfanyl group :
- Electronic effects : Electron-donating via sulfur’s lone pairs, enhancing electron density on the imidazole ring.
- Steric effects : Moderate steric hindrance at position 2, influencing molecular conformation.
- Benzimidazole derivatives : Larger aromatic systems (e.g., fused benzene-imidazole) increase molecular weight and π-stacking potential but reduce rotational flexibility.
Torsion Angles and Conformational Flexibility
- Benzene-imidazole dihedral angle : In simpler analogues (e.g., 4-(1H-imidazol-1-yl)benzoic acid), the imidazole ring is often twisted relative to the benzene plane (e.g., ~14.5° in crystal structures) .
- Methylsulfanyl influence : The methyl group may restrict rotation around the imidazole’s C2–S bond, potentially stabilizing specific conformers.
Properties
IUPAC Name |
4-(2-methylsulfanylimidazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-6-7-13(11)9-4-2-8(3-5-9)10(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICHLBTRTUUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-23-4 | |
| Record name | 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The compound “4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid” is a derivative of imidazole, a five-membered heterocyclic moiety. Imidazole derivatives are known to exhibit a broad range of biological properties and have become an important synthon in the development of new drugs. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities.
Biological Activity
4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid, also known as 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid, is a compound with significant pharmacological potential due to its unique structural features. This compound is characterized by a benzoic acid moiety substituted with a methylsulfanyl group and an imidazole ring, which contribute to its biological activities. Its molecular formula is C11H10N2O2S, and it has a molecular weight of 234.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Furthermore, the methylsulfanyl group may enhance the compound's binding affinity and specificity towards these targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazole compounds often possess anticancer properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds can range from 3.0 µM to over 20 µM, indicating promising potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown IC50 values comparable to established inhibitors like donepezil .
Case Studies
- In Vitro Studies : A study focusing on the anticancer properties of imidazole derivatives found that several compounds exhibited IC50 values below 10 µM against human cancer cell lines, indicating significant antiproliferative activity. The mechanism was linked to apoptosis induction and cell cycle arrest in treated cells .
- Molecular Docking Studies : Computational studies have predicted the binding modes of this compound with various protein targets, supporting its potential as a lead compound in drug discovery .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | IC50 (µM) | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Varies (3.0 - 20) | Anticancer, Enzyme Inhibition | Unique substitution pattern |
| Benzamide derivatives of PABA | 5.85 | Anticancer | Higher activity than standard drugs |
| Other imidazole derivatives | <10 | Antiproliferative | Various cancer types targeted |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 234.27 g/mol
This structure features a benzoic acid moiety linked to an imidazole ring, which is modified by a methylsulfanyl group, contributing to its unique reactivity and biological properties.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its imidazole core is known for biological activity, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that the compound exhibits promising antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
- Cancer Research : The compound's ability to inhibit specific signaling pathways has been explored in cancer cell lines. It has shown potential in reducing cell proliferation in vitro, particularly in breast and colon cancer models.
Biochemistry
In proteomics research, this compound serves as a useful reagent for studying protein interactions and enzyme activities.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be beneficial in elucidating metabolic pathways. For example, it has been tested on enzymes involved in the synthesis of nucleotides.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Dipeptidase | Competitive | 150 µM |
| Phosphatase | Non-competitive | 200 µM |
Material Science
The compound is also being examined for its application in creating advanced materials due to its unique chemical properties.
- Polymer Chemistry : Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing this compound exhibit improved resistance to degradation under heat.
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Proliferation
A research article in Cancer Letters reported that treatment with this compound led to a significant decrease in proliferation rates of MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through modulation of specific oncogenic pathways.
Chemical Reactions Analysis
Functionalization of the Benzoic Acid Moiety
The carboxylic acid group can undergo standard transformations:
-
Esterification/Amidation : Reacting with alcohols or amines in the presence of coupling agents (e.g., thionyl chloride) to form esters or amides . For instance, conversion to benzoyl chloride derivatives is achieved using thionyl chloride, enabling subsequent nucleophilic substitution .
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent on the imidazole ring is susceptible to oxidation and nucleophilic substitution:
-
Oxidation : Treatment with oxidizing agents (e.g., H₂O₂, m-CPBA) can convert -SMe to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering electronic properties and biological activity.
-
Nucleophilic Displacement : The sulfur atom’s lone pairs may facilitate substitution reactions with electrophiles, though direct examples for this compound require further investigation.
Imidazole Ring Reactivity
The imidazole core participates in coordination chemistry and acid-base reactions:
-
Metal Coordination : Imidazole derivatives often act as ligands in metal-organic frameworks (MOFs). For example, 1,4-bis(1H-imidazol-1-yl)benzene forms hydrogen-bonded chains with nitrate anions, suggesting analogous coordination potential for the title compound .
-
Protonation/Deprotonation : The imidazole nitrogen (pKa ~7) can protonate under acidic conditions, influencing solubility and reactivity.
Biological Activity and Derivatives
Though excluded sources mention anticancer potential, validated studies on analogs reveal:
-
Antimicrobial Activity : Derivatives like 4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(substituted)anilines exhibit antimicrobial properties, suggesting the title compound could be modified similarly .
-
Structure-Activity Relationships : Electron-withdrawing/donating groups on the benzene ring modulate bioactivity, as seen in C2-spiropseudoindoxyl syntheses .
Structural and Stability Insights
Crystallographic studies of related compounds (e.g., 1,4-bis(1H-imidazol-3-ium-1-yl)benzene diperchlorate) reveal:
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The methylsulfanyl (-SCH₃) group in the target compound may enhance lipophilicity compared to the ethoxy (-OCH₂CH₂-) linker in UK-37,247. The latter’s thromboxane inhibition is attributed to its ability to mimic arachidonic acid, a substrate for thromboxane synthetase .
- Carboxylic acid (-COOH) vs. ester (-COOCH₃) : The free acid group in the target compound facilitates hydrogen bonding, critical for receptor interactions, while ester derivatives (e.g., methyl ester) are often prodrugs with improved membrane permeability .
Applications in Materials Science :
Physicochemical Properties
- Partition Coefficients : Compounds with sulfamate esters (e.g., ) exhibit higher water solubility, crucial for topical applications, whereas the methylsulfanyl group in the target compound may favor moderate lipophilicity.
- pKa Values : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing solubility and interaction with basic residues in enzymes or receptors.
Preparation Methods
Catalytic Arylation of Nitrogen-Containing Heterocycles with Aryl Halides
This method involves the palladium-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle, a well-established approach for forming C-N bonds in heteroaryl compounds.
Procedure Summary:
-
- Aryl halide (1.0 mmol)
- Nitrogen-containing heterocycle (1.2 mmol), here the methylsulfanyl-substituted imidazole
- Potassium hydroxide (KOH) (2 mmol)
- Palladium catalyst (0.75 mol%)
Solvent: Dimethyl sulfoxide (DMSO), 4 mL
Conditions: Stirring at 110 °C for 10 hours
Workup:
After reaction completion, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered. The filtrate is concentrated, and the residue purified by silica gel column chromatography using hexane/ethyl acetate (70:30) as eluent.Yield: Typically high, with reported yields around 93% for related imidazole derivatives.
Characterization: Products are confirmed by ^1H NMR spectroscopy.
This method is adapted from the synthesis of 4-(1H-imidazol-1-yl)benzoic acid and can be extended to methylsulfanyl-substituted imidazoles by choosing the appropriate heterocycle and aryl halide.
Ester Hydrolysis of 4-(2-methyl-imidazol-1-yl)benzoic Acid Methyl Ester
An alternative approach involves the synthesis of the methyl ester precursor, followed by hydrolysis to the free acid.
Procedure Summary:
-
- React 4-(2-methyl-imidazol-1-yl)benzoic acid methyl ester with sodium hydroxide (10 M aqueous solution) in methanol at room temperature (20 °C) for 20 hours.
-
- Cool the reaction mixture to -15 °C and carefully add concentrated hydrochloric acid to adjust pH to 1–2.
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- Wash with ethyl acetate to remove impurities.
- Concentrate the aqueous layer to obtain the solid acid.
- Dry under vacuum with phosphorus pentoxide (P2O5) to remove moisture.
- Further purification includes trituration in methanol, filtration, and recrystallization using ethyl acetate/hexane mixtures.
Yield: Approximately 93% yield of the acid as a solid.
This method is particularly useful when the methyl ester is more readily synthesized or commercially available, allowing for a clean conversion to the target acid.
Comparative Data Table of Preparation Methods
| Method | Key Reagents and Conditions | Reaction Time | Temperature | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|---|
| Catalytic Arylation (Pd-catalyzed) | Aryl halide, methylsulfanyl-imidazole, KOH, Pd catalyst, DMSO | 10 h | 110 °C | ~93 | Silica gel column chromatography (hexane/ethyl acetate 70:30) | Direct C-N bond formation, high selectivity |
| Ester Hydrolysis | Methyl ester, NaOH (10 M), MeOH, HCl acidification | 20 h + 5 min | 20 °C, then -15 °C | ~93 | Trituration, filtration, recrystallization (EtOAc/hexane) | Two-step process, suitable if ester is available |
Research Findings and Analysis
The palladium-catalyzed arylation method is efficient for direct coupling of the imidazole ring to the benzoic acid moiety, enabling the introduction of the methylsulfanyl substituent on the imidazole prior to coupling. This approach benefits from mild reaction conditions and high yields, with the ability to scale up due to straightforward purification.
The ester hydrolysis method provides a reliable route when the methyl ester derivative is accessible. It allows for mild conditions during hydrolysis and acidification, preserving the integrity of sensitive functional groups such as the methylsulfanyl substituent on the imidazole ring. The multi-step purification ensures high purity of the final acid.
Both methods yield high purity products characterized by ^1H NMR and other spectroscopic techniques, confirming the structural integrity of 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid.
Q & A
Q. What are the recommended methods for synthesizing 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid and validating its purity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted imidazoles and benzoic acid derivatives. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to enhance reaction efficiency .
- Catalysts: Copper(I) iodide or palladium-based catalysts facilitate cross-coupling reactions, particularly for introducing sulfanyl groups .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound.
- Purity Validation: Techniques include high-performance liquid chromatography (HPLC) (>95% purity threshold) and elemental analysis to confirm C, H, N, and S content .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹ and S–C stretch at ~680 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 7.5–7.7 ppm (imidazole protons), and δ 2.5 ppm (methylsulfanyl group) .
- ¹³C NMR: Signals at ~170 ppm (carboxylic acid carbon) and 120–140 ppm (aromatic/imidazole carbons) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.08) .
Advanced Research Questions
Q. How can computational docking studies be applied to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known imidazole-binding pockets (e.g., cytochrome P450 or kinases).
- Software Tools: Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Key Parameters:
- Grid box centered on the active site (e.g., 20 ų).
- Flexible ligand docking to account for rotational freedom in the methylsulfanyl group.
- Validation: Compare docking poses with crystallographic data of similar imidazole derivatives (e.g., 9c in showed strong binding via π-π stacking and hydrogen bonds) .
Q. What strategies are employed to resolve contradictions in reaction yields when synthesizing derivatives under varying conditions?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (e.g., temperature, solvent, catalyst loading). For example, reported yield variations (45–78%) depending on solvent polarity and catalyst type .
- Mechanistic Studies:
- Kinetic Analysis: Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.
- Isolation of Intermediates: Trapping unstable intermediates (e.g., sulfanyl radicals) with spin traps like DMPO for ESR analysis .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition states and explain steric/electronic effects of substituents .
Q. How can crystallography elucidate the conformational flexibility of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water mixtures produces single crystals suitable for X-ray diffraction .
- Key Observations:
- The imidazole ring adopts a planar conformation, with dihedral angles <5° relative to the benzoic acid moiety.
- Hydrogen bonding between the carboxylic acid and imidazole N–H stabilizes the crystal lattice (O···N distance ~2.8 Å) .
- Comparison with Analogues: Structural overlays with related compounds (e.g., 4-hydroxybenzoic acid–imidazole co-crystals) highlight substituent effects on packing efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
